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Compound of Interest

Compound Name: (Z2)-Azoxystrobin

Cat. No.: B601239

Abstract

This application note provides a detailed overview of the spectroscopic characterization of (Z)-
Azoxystrobin, a geometric isomer of the widely used strobilurin fungicide. We present
comprehensive data and standardized protocols for the analysis of (Z)-Azoxystrobin using
Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Fourier-Transform Infrared
(FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended
to serve as a practical guide for researchers, scientists, and professionals in the fields of
analytical chemistry, drug development, and agrochemical research, facilitating the
unambiguous identification and characterization of this compound.

Introduction

Azoxystrobin is a broad-spectrum fungicide that exists as two geometric isomers, (E)- and (Z)-
Azoxystrobin. The (E)-isomer is the more common and biologically active form. However,
under certain conditions, such as exposure to light, photoisomerization can occur, leading to
the formation of the (Z)-isomer[1]. The presence and quantification of the (Z)-isomer are critical
for quality control, environmental monitoring, and understanding the overall toxicological profile
of azoxystrobin-based products. Spectroscopic techniques are indispensable tools for the
structural elucidation and differentiation of these isomers. This note details the characteristic
spectroscopic signatures of (Z)-Azoxystrobin.

Spectroscopic Data
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The following sections summarize the key spectroscopic data for (Z)-Azoxystrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of (Z)-
Azoxystrobin, including the connectivity of atoms and the chemical environment of protons
and carbons.

Table 1: *H NMR Spectroscopic Data for (Z)-Azoxystrobin Solvent: CDCIs, Reference: TMS (0
ppm)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
7.71-7.62 m 2H Aromatic-H
7.50-7.20 m 6H Aromatic-H
6.84 S 1H =CH-O
6.42 S 1H Pyrimidine-H
3.75 S 3H OCHs
3.64 S 3H COOCH:s

Table 2: 13C NMR Spectroscopic Data for (Z)-Azoxystrobin Solvent: CDCls, Reference: TMS
(0 ppm)
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Chemical Shift (6, ppm) Assignment
171.1 C=0

164.5 Aromatic-C
163.9 Aromatic-C
159.8 Aromatic-C
153.3 Aromatic-C
149.9 Aromatic-C
135.0 Aromatic-C
132.0 Aromatic-CH
131.2 Aromatic-CH
130.8 Aromatic-CH
129.5 Aromatic-CH
127.0 Aromatic-CH
126.1 Aromatic-CH
123.6 Aromatic-CH
121.9 Aromatic-CH
117.2 Aromatic-C
115.5 C=N

112.5 =C

109.9 =CH-O

97.9 Pyrimidine-CH
61.6 OCHs

51.9 COOCHs
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in (Z)-Azoxystrobin based on their
characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for Azoxystrobin

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch (CHs)
~2230 Medium C=N Stretch (Nitrile)
~1715 Strong C=0 Stretch (Ester)
~1645 Medium C=C Stretch (Alkene)
~1580, ~1490 Medium-Strong Aromatic C=C Stretch
~1440 Medium C-H Bend (CH5)
~1250 Strong C-O Stretch (Ether, Ester)
~990 Medium =C-H Bend (Alkene)

Note: The FTIR spectrum is for Azoxystrobin, as the spectra for the (E) and (Z) isomers are
expected to be very similar.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
particularly in the conjugated systems of (Z)-Azoxystrobin.

Table 4: UV-Vis Spectroscopic Data for (Z)-Azoxystrobin
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Molar Absorptivity (g, L

Wavelength (Amax, nm) Solvent

mol~* cm™?)
202.6 60700 Water/Methanol (99:1)
242.7 17800 Water/Methanol (99:1)
295 302 Water/Methanol (99:1)
~220, ~250 Not Reported Acetonitrile/Water (50:50)

Experimental Protocols

The following protocols outline the procedures for obtaining the spectroscopic data presented
above.

NMR Spectroscopy Protocol

e Sample Preparation:
o Weigh approximately 5-10 mg of (Z)-Azoxystrobin standard.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e |nstrumentation:
o A 400 MHz (or higher) NMR spectrometer.

e Data Acquisition for tH NMR:

[¢]

Pulse Program: Standard single-pulse sequence.

[e]

Spectral Width: 16 ppm.

[e]

Acquisition Time: ~4 seconds.

o

Relaxation Delay: 1 second.
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o Number of Scans: 16.

o Temperature: 298 K.

o Data Acquisition for 13C NMR:

o

Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Spectral Width: 240 ppm.

[¢]

Acquisition Time: ~1 second.

[e]

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

o

[¢]

Temperature: 298 K.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

o

Integrate the signals in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Place a small amount of solid (Z)-Azoxystrobin powder directly onto the ATR crystal.
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o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

e |nstrumentation:

o An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

o Data Acquisition:

o

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 32.

[e]

Collect a background spectrum of the empty, clean ATR crystal before analyzing the
sample.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.

o ldentify and label the major absorption peaks.

o Correlate the peak positions to known functional group vibrational frequencies.

UV-Vis Spectroscopy Protocol

e Sample Preparation:

o Prepare a stock solution of (Z)-Azoxystrobin in a suitable UV-grade solvent (e.g.,
methanol, acetonitrile, or a water/organic mixture) at a concentration of approximately 1
mg/mL.

o From the stock solution, prepare a series of dilutions to a final concentration range
suitable for UV-Vis analysis (e.g., 1-20 pg/mL).

o Use the same solvent as a blank reference.
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e Instrumentation:
o Adouble-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Wavelength Range: 200 - 400 nm.
o Scan Speed: Medium.
o Cuvette: Use 1 cm path length quartz cuvettes.
o Fill a cuvette with the blank solvent and record a baseline correction.

o Rinse the sample cuvette with the sample solution, then fill it and place it in the sample
holder.

o Record the absorbance spectrum of the sample.
» Data Processing:
o ldentify the wavelength(s) of maximum absorbance (Amax).

o If performing quantitative analysis, construct a calibration curve of absorbance versus
concentration at a specific Amax.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections
between the different spectroscopic techniques for the characterization of (Z)-Azoxystrobin.
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Caption: Experimental workflow for the spectroscopic characterization of (Z)-Azoxystrobin.
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Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

This application note provides the necessary spectroscopic data and standardized protocols for
the comprehensive characterization of (Z)-Azoxystrobin. The presented NMR, FTIR, and UV-
Vis data serve as a reliable reference for the identification and structural elucidation of this
isomer. The detailed protocols and visualized workflows offer a practical guide for researchers
to perform these analyses accurately and efficiently. Adherence to these methodologies will
ensure high-quality, reproducible results, which are essential for regulatory compliance, quality
assurance, and further research in the agrochemical and environmental sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (Z)-Azoxystrobin: An
Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601239#spectroscopic-characterization-of-z-
azoxystrobin-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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